1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
Description
This compound features a 1H-1,3-benzodiazole (benzimidazole) core linked to a pyrrolidin-3-yl group, which is further substituted with a 2-(trifluoromethoxy)benzoyl moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing target binding through steric and electronic effects.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)27-17-8-4-1-5-14(17)18(26)24-10-9-13(11-24)25-12-23-15-6-2-3-7-16(15)25/h1-8,12-13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRLURCEBTMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole and pyrrolidine rings, followed by the introduction of the trifluoromethoxybenzoyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the trifluoromethoxybenzoyl group via nucleophilic substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole and pyrrolidine rings, using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and specific solvents are often used in these reactions.
Scientific Research Applications
1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Structural Analogues from
Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the benzodiazole core but differ in substituents:
- Linker: A phenoxymethyl-triazole bridge replaces the pyrrolidine-benzoyl group.
- Terminal Groups : Thiazole rings with para-substituted aryl groups (Br, F, CH₃, OCH₃) instead of trifluoromethoxybenzoyl.
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is used for triazole formation, followed by amide coupling .
- Biological Relevance : Docking studies suggest these compounds target enzymes like α-glucosidase, with substituents modulating binding affinity. Bromine in 9c may enhance hydrophobic interactions compared to the electron-deficient trifluoromethoxy group .
Pyrrolidinyl-Piperidinyl-Benzodiazole Derivatives ()
Compounds 11 and 12 (e.g., 11: 2-(4-[(3R)-1-(2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)pyrrolidin-3-yl]oxy)piperidin-1-yl)-1H-1,3-benzodiazole) feature:
- Core Modifications : A piperidine ring and pyrrolo[2,3-d]pyrimidine substituent instead of trifluoromethoxybenzoyl.
- Stereochemistry : Synthesized from enantiomeric pyrrolidine precursors (e.g., >98% ee for 11), highlighting the role of chirality in activity.
- Synthesis : Chiral chromatography ensures enantiomeric purity, contrasting with the target compound’s unspecified stereochemistry .
Triazole-Pyrrolidine Hybrids ()
Compound 2ab (1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole) includes:
- Triazole Linker : Replaces the benzodiazole core but retains the pyrrolidine scaffold.
- Substituents : Fluorine and dichlorobenzyl groups, which may alter solubility and target selectivity compared to the trifluoromethoxy group.
- Synthesis : Similar use of cycloaddition chemistry, emphasizing modular assembly of heterocycles .
Key Comparative Data
| Feature | Target Compound | Compound 9c | Compound 11 | Compound 2ab |
|---|---|---|---|---|
| Core Structure | 1H-1,3-benzodiazole | 1H-1,3-benzodiazole | 1H-1,3-benzodiazole | Triazole-pyrrolidine |
| Key Substituents | 2-(Trifluoromethoxy)benzoyl | 4-Bromophenylthiazole | Pyrrolo[2,3-d]pyrimidine | 3,4-Dichlorobenzyloxy |
| Linker | Pyrrolidin-3-yl | Phenoxymethyl-triazole | Piperidinyl-pyrrolidinyl | Pyrrolidinyl-triazole |
| Synthetic Method | Likely amide coupling/Mitsunobu | Click chemistry + amidation | Chiral synthesis | Click chemistry |
| Electronic Effects | Strong electron-withdrawing (CF₃O) | Moderate electron-withdrawing | Electron-deficient pyrimidine | Mixed (Cl, F substituents) |
| Potential Applications | Enzyme inhibition | α-Glucosidase inhibition | Gene modulation | Undisclosed |
Research Implications
- Trifluoromethoxy Group : Enhances metabolic stability and may improve blood-brain barrier penetration compared to halogens (Br, Cl) or alkyl groups .
- Heterocyclic Diversity : Triazoles (9a–9e) offer rigid, planar geometries for target binding, whereas pyrrolidine (target compound) provides flexibility .
- Chirality : Enantiopure derivatives (e.g., 11 and 12) underscore the need to evaluate stereochemical effects in the target compound’s activity .
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